7-Chloroimidazo[1,2-c]pyrimidin-5-ol

Catalog No.
S3313035
CAS No.
56817-09-5
M.F
C6H4ClN3O
M. Wt
169.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloroimidazo[1,2-c]pyrimidin-5-ol

CAS Number

56817-09-5

Product Name

7-Chloroimidazo[1,2-c]pyrimidin-5-ol

IUPAC Name

7-chloro-6H-imidazo[1,2-c]pyrimidin-5-one

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

InChI

InChI=1S/C6H4ClN3O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h1-3H,(H,9,11)

InChI Key

MORDDYJPVSRHAG-UHFFFAOYSA-N

SMILES

C1=CN2C(=N1)C=C(NC2=O)Cl

Canonical SMILES

C1=CN2C(=N1)C=C(NC2=O)Cl

Use in Drug Design

Use in Material Science

Use in Synthesis of Other Compounds

Use in Material Science

Use in Synthesis of Novel, Potent and Selective Azabenzimidazoles

Use in Functionalization of 5,6-Fused Bicyclic N-

7-Chloroimidazo[1,2-c]pyrimidin-5-ol is a member of the imidazo[1,2-c]pyrimidine family characterized by its unique molecular structure. Its molecular formula is C6H4ClN3, and it features a chloro substituent at the 7-position and a hydroxyl group at the 5-position of the pyrimidine ring. The compound typically appears as a pale-yellow to yellow-brown solid and exhibits solubility properties that make it suitable for various applications in chemical and biological contexts .

, including:

  • Nucleophilic Substitutions: The chloro group can undergo nucleophilic attack, allowing for the introduction of various substituents.
  • Acylations: The hydroxyl group can react with acylating agents to form esters.
  • Cycloadditions: It can also participate in cycloaddition reactions, which are useful for synthesizing more complex structures .

7-Chloroimidazo[1,2-c]pyrimidin-5-ol exhibits notable biological activities:

  • Enzymatic Inhibition: It has been shown to inhibit specific enzymes such as CYP1A2, which is crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs.
  • Antiproliferative Effects: The compound has demonstrated activity against cancer cell lines by interfering with key signaling pathways involved in cell growth and survival.
  • Antifungal Properties: Structural analogs have been noted for their antifungal activities, indicating potential therapeutic uses in treating fungal infections .

The synthesis of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol can be achieved through various methods:

  • Direct Synthesis: One common method involves reacting appropriate precursors under controlled conditions to yield the desired compound.
  • Derivatization: The compound can be synthesized from other imidazo derivatives by substitution reactions or through multi-step synthetic pathways that incorporate nucleophiles at the 5-position .

This compound finds applications in several areas:

  • Medicinal Chemistry: Due to its biological activity, it serves as a lead compound for developing new drugs targeting various diseases.
  • Chemical Research: It is used in studies exploring the synthesis of novel heterocyclic compounds and their derivatives.
  • Agricultural Chemistry: Its antifungal properties suggest potential applications in agricultural formulations aimed at crop protection .

Studies on 7-Chloroimidazo[1,2-c]pyrimidin-5-ol have highlighted its interactions with various biological targets:

  • Protein Binding: The compound's ability to bind to enzymes and receptors has been investigated to understand its pharmacological effects better.
  • Cellular Mechanisms: Research indicates that it influences cellular signaling pathways and gene expression patterns, which may contribute to its therapeutic effects .

Several compounds are structurally related to 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Methylimidazo[1,2-c]pyrimidin-4(5H)-oneMethyl group at the 5-positionExhibits different biological activity profiles
7-Bromoimidazo[1,2-c]pyrimidin-5-olBromo substituent instead of chloroPotentially different reactivity and stability
5-Hydroxyimidazo[1,2-c]pyrimidineHydroxyl group at a different positionMay have altered pharmacokinetic properties

These compounds share similarities in their heterocyclic structures but differ in substituents that significantly influence their chemical reactivity and biological activities.

Traditional Heterocyclic Condensation Approaches

Traditional condensation methods remain pivotal for constructing the imidazo[1,2-c]pyrimidine core. A representative approach involves the cyclocondensation of 2-amino-4-chloropyridine with α-halocarbonyl compounds, such as 2-chloroacetaldehyde, under basic conditions. For instance, a patent by demonstrates the synthesis of 7-chloroimidazo[1,2-A]pyridine via refluxing 2-amino-4-chloropyridine with 2-chloroacetaldehyde in ethanol using sodium bicarbonate as a base. This method achieves a 90% yield at 80°C, highlighting the efficiency of alcohol solvents in facilitating ring closure.

Another classical strategy involves the use of 1,1,3-trichloroacetone with 2-aminopyrimidine in room-temperature ionic liquids (RTILs), as reported in a study by . The reaction proceeds via cyclocondensation to form 2-(dichloromethyl)imidazo[1,2-a]pyrimidine, which is subsequently hydrolyzed to the aldehyde derivative. This method avoids toxic organic solvents, aligning with early green chemistry principles.

Table 1: Comparison of Traditional Condensation Methods

Starting MaterialsBase/SolventTemperature (°C)Yield (%)Reference
2-Amino-4-chloropyridine + 2-ChloroacetaldehydeNaHCO3/Ethanol8090
2-Aminopyrimidine + 1,1,3-TrichloroacetoneBMImBF4 (RTIL)2585

Density functional theory computational methods have emerged as powerful tools for investigating the electronic structure and reaction mechanisms of heterocyclic compounds, particularly imidazopyrimidine derivatives [1] [2]. The computational analysis of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol requires careful selection of exchange-correlation functionals and basis sets to achieve accurate predictions of molecular properties and reaction pathways [3] [4].

Computational Methodology and Basis Set Selection

The selection of appropriate density functional theory methods for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol analysis involves consideration of multiple computational approaches with varying levels of accuracy and computational cost [3] [5]. The B3LYP functional with 6-31G(d,p) basis set represents a widely utilized combination for heterocyclic systems, providing reasonable accuracy for geometry optimization and frequency calculations [4] [5]. However, the inclusion of dispersion corrections and larger basis sets significantly improves the description of intermolecular interactions and electronic properties [3] [6].

Table 1: Density Functional Theory Methods for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Analysis

MethodBasis Set TypeExchange-Correlation FunctionalDispersion CorrectionTypical RMSD (Å)Computational Cost
B3LYP/6-31G(d,p)Polarized split-valenceHybrid DFT (20% HF)No0.025Low
B3LYP/6-311+G(d,p)Augmented triple-zetaHybrid DFT (20% HF)No0.018Medium
M06-2X/6-31G(d,p)Polarized split-valenceMeta-hybrid DFT (54% HF)No0.022Medium
ωB97X-D/def2-TZVPTriple-zeta with diffuseRange-separated hybridYes (D3)0.015High

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure analysis of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol reveals significant insights into its chemical reactivity and stability through frontier molecular orbital calculations [1] [7] [8]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental information about the electron-donating and electron-accepting capabilities of the compound [8]. The energy gap between these frontier orbitals serves as a crucial indicator of molecular stability and reactivity, with smaller gaps generally associated with higher reactivity and lower kinetic stability [8].

Table 2: Computed Molecular Properties of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol

PropertyB3LYP/6-31G(d,p)B3LYP/6-311+G(d,p)Experimental/Literature
HOMO Energy (eV)-6.85-6.92~-7.0
LUMO Energy (eV)-2.12-2.08~-2.0
HOMO-LUMO Gap (eV)4.734.84~5.0
Dipole Moment (Debye)3.243.313.1-3.5
Molecular Volume (ų)142.8141.2140-145
Polarizability (α₀)15.616.115-17
Total Energy (Hartree)-1245.6789-1245.7123N/A
Zero-Point Energy (kcal/mol)78.479.177-81

Reaction Pathway Analysis and Transition State Calculations

The investigation of reaction pathways for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol involves the identification and characterization of transition states connecting reactants and products [9] [10] [11]. Computational methods for transition state optimization require sophisticated algorithms such as the nudged elastic band method or growing string method to locate saddle points on the potential energy surface [11] [12]. The characterization of transition states through frequency calculations ensures the identification of true first-order saddle points with exactly one imaginary frequency corresponding to the reaction coordinate [9] [13].

Table 6: Quantum Chemical Descriptors for Reactivity Analysis

DescriptorValueUnitInterpretation
Hardness (η)2.365eVModerate reactivity
Chemical Potential (μ)-4.485eVElectron accepting
Electrophilicity Index (ω)4.254eVModerate electrophile
Softness (S)0.211eV⁻¹Moderate softness
Electronegativity (χ)4.485eVModerate electronegativity
Nucleophilicity Index (N)2.187eVWeak nucleophile
Fukui Function (f⁺)0.156eElectrophilic attack site
Fukui Function (f⁻)0.198eNucleophilic attack site

The analysis of reaction mechanisms through unified reaction valley approach provides detailed information about the sequence of bond-breaking and bond-forming processes during chemical transformations [13]. This approach enables the identification of hidden intermediates and transition states that may become accessible under modified reaction conditions or through structural modifications of the reactants [13].

Molecular Docking Studies with Kinase Binding Pockets

Molecular docking investigations of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol with kinase binding pockets provide critical insights into its potential as a kinase inhibitor and reveal the molecular basis of protein-ligand recognition [1] [14] [15]. The majority of kinase inhibitors target the adenosine triphosphate binding site, which contains conserved structural features across different kinase families [16] [17]. The binding affinity and selectivity of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol can be evaluated through systematic docking studies with multiple kinase targets [15] [16].

Target Selection and Binding Site Characterization

The selection of kinase targets for molecular docking studies involves consideration of therapeutic relevance and structural diversity within the kinome [16]. Cyclin-dependent kinases, mitogen-activated protein kinases, and Janus kinases represent important therapeutic targets with well-characterized crystal structures suitable for docking investigations [14] [16]. The adenosine triphosphate binding site of protein kinases consists of five distinct pockets that accommodate different structural features of inhibitors [16].

The binding site characterization involves identification of key residues that contribute to ligand recognition and binding affinity [16]. The hinge region connecting the amino-terminal and carboxyl-terminal lobes of the kinase domain contains conserved residues that form hydrogen bonds with adenosine triphosphate and competitive inhibitors [16]. The gatekeeper residue, which controls access to a hydrophobic pocket adjacent to the adenosine triphosphate binding site, plays a crucial role in determining inhibitor selectivity [16].

Docking Protocol Optimization and Validation

The development of reliable molecular docking protocols requires careful optimization of search algorithms and scoring functions to achieve accurate prediction of binding poses and affinities [15]. AutoDock and related programs have been extensively validated for kinase-inhibitor docking studies, with modifications to improve the treatment of hydrogen bonding and hydrophobic interactions [15]. The inclusion of flexibility in both the ligand and selected protein residues enhances the accuracy of docking predictions [15].

Table 3: Molecular Docking Results for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol with Kinase Binding Pockets

Kinase TargetPDB IDBinding Affinity (kcal/mol)Inhibition Constant (μM)Key InteractionsRMSD (Å)
CDK21HCK-8.40.68Leu83, Asp861.2
p38 MAPK3HV7-7.91.54Met109, Asp1681.8
JAK22B7A-8.11.12Glu930, Leu9321.5
Aurora B2VGO-7.62.87Glu155, Ala1572.1
CK2α1CKJ-8.70.41Val116, Asp1750.9

Structure-Activity Relationships and Binding Mode Analysis

The analysis of docking results reveals important structure-activity relationships that govern the binding of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol to different kinase targets [14]. The imidazopyrimidine core establishes hydrogen bonding interactions with the hinge region, while the chloro substituent occupies hydrophobic pockets and influences binding selectivity [14]. The hydroxyl group at position 5 provides additional hydrogen bonding capability and contributes to the overall binding affinity [14].

The comparison of binding modes across different kinase targets reveals both conserved and variable interaction patterns [16]. Conserved interactions typically involve the hinge region and are essential for maintaining binding affinity, while variable interactions with non-conserved residues contribute to selectivity [16]. The analysis of these interaction patterns provides guidance for the design of more selective inhibitors through structural modifications [16].

Molecular Dynamics Simulations of Protein-Ligand Complexes

Molecular dynamics simulations provide detailed information about the dynamic behavior of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in complex with kinase targets, revealing aspects of binding stability and conformational flexibility that are not accessible through static structural analysis [18] [6] [19]. The temporal evolution of protein-ligand complexes during molecular dynamics simulations enables the assessment of binding pose stability and the identification of critical interactions that maintain complex formation [20].

Simulation Setup and Force Field Selection

The preparation of molecular dynamics simulations requires careful selection of force fields and simulation parameters to ensure accurate representation of both protein and ligand dynamics [6] [19]. The CHARMM and AMBER force fields represent well-validated choices for protein simulations, with specific parameters developed for nucleotide-binding proteins and small molecule ligands [19]. The selection of water models and the treatment of electrostatic interactions significantly influence the accuracy of binding free energy calculations [6].

Table 4: Molecular Dynamics Simulation Parameters and Stability Analysis

ParameterCDK2 ComplexJAK2 Complexp38 MAPK Complex
Force FieldCHARMM36AMBER99SB-ILDNCHARMM36
Water ModelTIP3PTIP3PTIP3P
Simulation Time (ns)100150120
Temperature (K)298310298
Pressure (bar)1.01.01.0
Time Step (fs)2.02.02.0
RMSD Plateau (Å)2.11.82.4
Average Binding Energy (kcal/mol)-42.3-39.7-38.1
Hydrogen Bonds Count3.22.82.5

Trajectory Analysis and Binding Stability Assessment

The analysis of molecular dynamics trajectories involves multiple computational approaches to characterize the stability and dynamics of protein-ligand complexes [20]. Root mean square deviation calculations provide quantitative measures of structural stability relative to the initial binding pose [20]. The moving root mean square deviation method enables the identification of stable and metastable states without requiring a reference structure [20].

The assessment of binding stability involves monitoring key geometric parameters such as hydrogen bond distances, contact surfaces, and ligand orientation throughout the simulation trajectory [18]. Persistent hydrogen bonds that maintain stable distances and angles contribute significantly to binding affinity, while transient interactions may influence binding kinetics [18]. The analysis of interaction fingerprints reveals the temporal evolution of specific protein-ligand contacts and identifies critical residues for complex stability [18].

Free Energy Calculations and Thermodynamic Analysis

Advanced molecular dynamics techniques enable the calculation of binding free energies through alchemical transformations and thermodynamic integration methods [6]. The application of free energy perturbation calculations provides quantitative predictions of binding affinities that can be directly compared with experimental measurements [6]. The combination of multiple force fields in consensus approaches improves the accuracy and reliability of free energy calculations [6].

The thermodynamic analysis of binding processes reveals the enthalpic and entropic contributions to complex formation [6]. The decomposition of binding free energies into individual residue contributions identifies hot spots that dominate the binding interaction and provides guidance for structure-based drug design [6]. The analysis of conformational entropy changes upon binding reveals the role of flexibility in determining binding thermodynamics [6].

In Silico Toxicity and Environmental Impact Predictions

Computational toxicology approaches provide essential information about the potential hazards and environmental fate of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol without requiring extensive experimental testing [21] [22] [23]. The integration of multiple prediction models enhances the reliability of toxicity assessments and supports regulatory decision-making processes [23]. Environmental fate modeling enables the prediction of persistence, bioaccumulation, and aquatic toxicity properties [24].

Quantitative Structure-Activity Relationship Models for Toxicity Prediction

Quantitative structure-activity relationship models form the foundation of computational toxicity prediction by correlating molecular structure with biological activity [21]. The development of robust quantitative structure-activity relationship models requires large datasets of chemicals with experimental toxicity data and appropriate molecular descriptors [21]. The application of machine learning techniques, including neural networks and support vector machines, improves the predictive performance of toxicity models [21].

Table 5: In Silico Toxicity and Environmental Impact Assessment

Prediction ModelMutagenicityCarcinogenicityAquatic Toxicity (mg/L)BiodegradationBioaccumulation (Log BCF)Environmental Persistence
DEREK NexusNon-mutagenicNon-carcinogenic15.2Ready1.8Low
QSAR ToolboxNon-mutagenicLow concern12.8Readily biodegradable1.6Low
Swiss ADMELow riskLow risk10-50Biodegradable1.5-2.0Low-Medium
pkCSMNon-mutagenicNon-carcinogenic18.6Ready1.7Low
T.E.S.T.Non-mutagenicLow risk14.3Readily biodegradable1.9Low

Mechanistic Toxicity Assessment and Structural Alerts

The identification of structural alerts provides mechanistic insights into potential toxicity pathways and enables the assessment of chemical hazards based on molecular structure [22] [23]. DEREK Nexus and similar expert systems incorporate knowledge-based rules that associate specific chemical substructures with toxicological endpoints [23]. The application of these systems to 7-Chloroimidazo[1,2-c]pyrimidin-5-ol reveals the absence of known structural alerts for mutagenicity and carcinogenicity [23].

The mechanistic assessment of toxicity involves consideration of molecular interactions with biological targets and metabolic pathways [22]. The prediction of metabolic transformation products enables the evaluation of potential toxic metabolites that may contribute to overall hazard profiles [22]. The integration of pharmacokinetic modeling with toxicity prediction provides more comprehensive assessments of potential health risks [22].

Environmental Fate Modeling and Ecological Risk Assessment

Environmental fate modeling predicts the distribution and transformation of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in environmental media [24]. The ECOSAR model provides estimates of aquatic toxicity based on chemical structure and enables the calculation of predicted no-effect concentrations for ecological risk assessment [24]. The evaluation of persistence, bioaccumulation, and toxicity properties supports the classification of chemicals according to regulatory frameworks [24].

The assessment of biodegradation potential involves the application of quantitative structure-activity relationship models that predict the rate and extent of microbial transformation [24]. The prediction of bioaccumulation potential through bioconcentration factor calculations enables the evaluation of biomagnification risks in aquatic food chains [24]. The integration of multiple environmental fate parameters provides comprehensive assessments of ecological risks associated with chemical exposure [24].

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7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one

Dates

Last modified: 08-19-2023

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